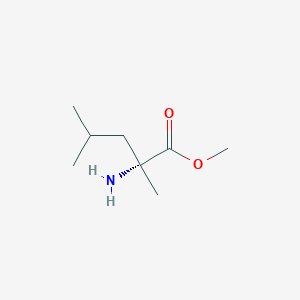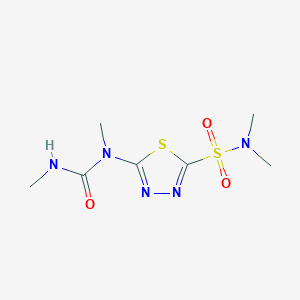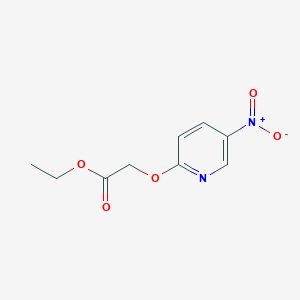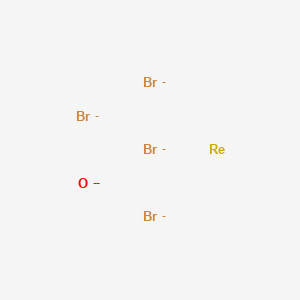
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:
Protection of the amino groups: The amino groups of L-2,3-diaminopropanol are protected using tert-butyloxycarbonyl and benzyloxycarbonyl groups. This is achieved by reacting L-2,3-diaminopropanol with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the BOC and CBZ protecting groups is a common reaction, typically achieved using acidic or hydrogenolytic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for CBZ deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield L-2,3-diaminopropanol, while substitution reactions yield various substituted derivatives of the original compound.
科学的研究の応用
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the BOC and CBZ groups protect the amino groups during chain elongation.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
作用機序
The mechanism of action of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol primarily involves its role as a protecting group in peptide synthesis. The BOC and CBZ groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. The deprotection process, which removes these groups, is a critical step in the synthesis of the final peptide product.
類似化合物との比較
Similar Compounds
N-alpha-tert-Butyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropanol: This compound also contains protecting groups but uses fluorenylmethyloxycarbonyl (FMOC) instead of CBZ.
N-alpha-tert-Butyloxycarbonyl-N-beta-(bromoacetyl)-L-2,3-diaminopropanol: This compound uses bromoacetyl as a protecting group.
Uniqueness
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is unique due to the combination of BOC and CBZ protecting groups, which provide distinct advantages in terms of stability and ease of removal. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
特性
分子式 |
C23H28N2O5 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)25-15(13-26)12-24-21(27)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |
InChIキー |
USLLMVHNFXOLDB-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)




